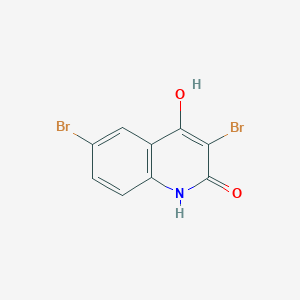

3,6-Dibromo-4-hydroxyquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-4-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H5Br2NO2 and its molecular weight is 318.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,6-Dibromo-4-hydroxyquinolin-2(1H)-one is a synthetic compound classified within the quinolone derivatives, notable for its unique bromination and hydroxyl substitution patterns. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, antiviral, and potential anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound is characterized by:

- Bromine atoms at positions 3 and 6.

- A hydroxyl group at position 4.

This structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

The minimum inhibitory concentrations (MICs) for this compound ranged from 4–16 µg/mL , indicating its potent antibacterial activity compared to standard antibiotics .

Antiviral Activity

The compound has also shown promising antiviral activity. For instance, derivatives of quinoline compounds have been tested against viral strains with varying degrees of success. Notably, studies suggest that the introduction of electron-withdrawing groups enhances the antiviral efficacy of substituted quinolones. The specific activity of this compound against viral targets remains an area for further investigation, but preliminary data suggest potential as a broad-spectrum antiviral agent .

The biological activity of this compound can be attributed to its ability to interact with biomolecules within microbial and viral cells. The specific mechanisms may include:

- Inhibition of nucleic acid synthesis in bacteria and viruses.

- Disruption of cell membrane integrity , leading to cell lysis.

- Interference with metabolic pathways crucial for pathogen survival.

Understanding these mechanisms is critical for developing effective therapeutic applications.

Case Studies

Several case studies highlight the effectiveness of quinolone derivatives in clinical settings. For instance:

- A study demonstrated that a related quinolone derivative exhibited an inhibition rate of 85% against a specific viral strain with minimal cytotoxicity .

- Another research effort found that structural modifications in quinolone compounds could lead to improved binding affinities for target proteins involved in pathogenic processes.

These findings underscore the potential clinical relevance of compounds like this compound.

Properties

Molecular Formula |

C9H5Br2NO2 |

|---|---|

Molecular Weight |

318.95 g/mol |

IUPAC Name |

3,6-dibromo-4-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5Br2NO2/c10-4-1-2-6-5(3-4)8(13)7(11)9(14)12-6/h1-3H,(H2,12,13,14) |

InChI Key |

NWYARMUOTZSXIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(C(=O)N2)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.